molecular formula C6H3Cl2FO B1342835 2,6-Dichloro-3-fluorophenol CAS No. 1803854-58-1

2,6-Dichloro-3-fluorophenol

Cat. No. B1342835
CAS RN: 1803854-58-1
M. Wt: 180.99 g/mol
InChI Key: TUUGYZALCDNGEO-UHFFFAOYSA-N
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Description

Synthesis Analysis

A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile, utilizing industrial by-product 2,6-dichloro-3-fluoroacetophenone as starting material, has been developed . The overall yield was 77% .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-3-fluorophenol is C6H3Cl2FO . The molecular weight is 180.992 .


Chemical Reactions Analysis

2,6-Dichloro-3-fluorophenol undergoes oxidative polymerization in the presence of the Fe- N,N′ - bis (salicylidene)ethylenediamine (salen) complex (catalyst) and hydrogen peroxide (oxidizing agent) to give poly (2,6-difluoro-1,4-phenylene oxide) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-3-fluorophenol include a molecular weight of 198.98 g/mol . The compound is a solid . The pKa of 2,6-Dichloro-3-fluorophenol is 6.78, which is about 100x more acidic than 2-chlorophenol (8.52) and 1000x more acidic than phenol itself (9.95) .

Scientific Research Applications

Structural Studies and Polymorphism

  • Structures at Low Temperature and High Pressure: Investigations into the structural properties of compounds related to 2,6-Dichloro-3-fluorophenol, such as 2-fluorophenol and 3-fluorophenol, have shown unique hydrogen-bond formation and different polymorphs under varying conditions of temperature and pressure. This reveals significant insights into the molecular interactions and stability of such compounds (Oswald et al., 2005).

Rotational Spectra and Conformer Geometries

  • Investigation of Fluorophenols' Ground States: The rotational spectra of compounds like 2-fluorophenol and 3-fluorophenol have been thoroughly studied. This research aids in understanding the molecular geometries and interactions in fluorophenols, which can be extrapolated to understand similar compounds such as 2,6-Dichloro-3-fluorophenol (Bell et al., 2017).

Thermodynamic Functions and Molecular Polarizability

  • Thermodynamic Properties of Related Compounds: The study of 2,6-dichloro-4-fluoro phenol's thermodynamic functions and molecular polarizability provides valuable information on its thermal stability and response in different environments, which is crucial for various scientific applications (Malik et al., 2015).

Biodegradation Studies

  • Degradation by Microorganisms: Research on the degradation of fluorophenols by specific bacterial strains, such as Rhodococcus, offers insights into the environmental impact and potential bioremediation strategies for 2,6-Dichloro-3-fluorophenol and similar compounds (Duque et al., 2012).

Enzymatic Oxidation and Polymerization

  • Oxidation and Polymerization Processes: Studies on the peroxidase-catalyzed oxidation and polymerization of fluorine-containing phenols, including compounds similar to 2,6-Dichloro-3-fluorophenol, provide valuable information on their chemical reactivity and potential applications in material science (Ikeda et al., 2000).

Fluorescent Chemosensors

  • Development of Chemosensors: Research on compounds based on 2,6-diformylphenol, a structurally related compound, for the development of fluorescent chemosensors, indicates potential applications of 2,6-Dichloro-3-fluorophenol in the field of analytical chemistry (Roy, 2021).

CO2 Capture Applications

  • CO2 Absorption: Studies on fluorine-substituted phenolic ionic liquids for the capture of CO2 demonstrate the potential application of 2,6-Dichloro-3-fluorophenol in environmental science and engineering (Zhang et al., 2015).

Safety and Hazards

2,6-Dichloro-3-fluorophenol is considered hazardous . It can cause severe skin burns and eye damage . It is also harmful if swallowed, inhaled, or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,6-dichloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-2-4(9)5(8)6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUGYZALCDNGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-3-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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